molecular formula C6H6N2OS B1586464 3,5-Dimethyl-4-isoxazolyl isothiocyanate CAS No. 321309-27-7

3,5-Dimethyl-4-isoxazolyl isothiocyanate

Cat. No.: B1586464
CAS No.: 321309-27-7
M. Wt: 154.19 g/mol
InChI Key: VEJISXGKUSXQBS-UHFFFAOYSA-N
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Description

Significance of Isothiocyanate Scaffolds in Drug Discovery and Development

Isothiocyanates (ITCs) are a class of naturally occurring and synthetic compounds characterized by the -N=C=S functional group. They are well-known for their presence in cruciferous vegetables and are responsible for their pungent flavor. In the realm of medicinal chemistry, isothiocyanates have garnered substantial attention due to their diverse biological activities.

Notably, ITCs have been extensively investigated for their anticancer properties . researchgate.netnih.gov Numerous studies have demonstrated that isothiocyanates can inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death). researchgate.net Their mechanisms of action are multifaceted and include the modulation of various signaling pathways involved in cancer progression.

Beyond their anticancer potential, isothiocyanates have also been recognized for their antimicrobial activity . Research has shown that certain isothiocyanates exhibit efficacy against a range of pathogens. Furthermore, the isothiocyanate group is a versatile chemical handle, serving as a valuable intermediate in the synthesis of various heterocyclic compounds, which are themselves important scaffolds in drug discovery. nih.gov

Table 1: Examples of Biologically Active Isothiocyanates This table is interactive. Click on the headers to sort.

Isothiocyanate Compound Source/Type Notable Biological Activity
Sulforaphane (B1684495) Natural (from broccoli) Anticancer, Antioxidant
Allyl isothiocyanate Natural (from mustard) Antimicrobial, Anticancer
Phenethyl isothiocyanate Natural (from watercress) Anticancer

Role of the Isoxazole (B147169) Nucleus in Pharmaceutical Sciences and Medicinal Chemistry

The isoxazole ring is a five-membered heterocyclic motif containing one nitrogen and one oxygen atom in adjacent positions. This scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a multitude of clinically used drugs. nih.gov The incorporation of an isoxazole nucleus into a molecule can significantly influence its physicochemical properties, such as solubility and metabolic stability, and can play a crucial role in its interaction with biological targets.

The isoxazole moiety is associated with a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects . nih.gov Its versatility and favorable drug-like properties have made it a popular building block in the design of new therapeutic agents.

Table 2: Selected FDA-Approved Drugs Containing an Isoxazole Nucleus This table is interactive. Click on the headers to sort.

Drug Name Therapeutic Class
Valdecoxib Anti-inflammatory
Leflunomide Immunosuppressant
Cloxacillin Antibiotic

Rationale for Investigating 3,5-Dimethyl-4-isoxazolyl Isothiocyanate as a Core Structure

The strategic combination of the isothiocyanate group and the 3,5-dimethyl-isoxazole scaffold in a single molecule provides a strong rationale for its investigation in medicinal chemistry. The underlying hypothesis is that the resulting hybrid compound may exhibit synergistic or novel biological activities, leveraging the individual strengths of its constituent parts.

The 3,5-dimethyl substitution on the isoxazole ring can influence the electronic and steric properties of the molecule, potentially fine-tuning its binding affinity and selectivity for specific biological targets. The isothiocyanate group, being a reactive electrophile, can form covalent bonds with nucleophilic residues (such as cysteine) in proteins, leading to irreversible inhibition of target enzymes. This covalent targeting can result in enhanced potency and prolonged duration of action.

Overview of Academic Research Trajectories for this compound and its Analogues

While direct and extensive research specifically on this compound is not widely published in mainstream literature, the research trajectories for its constituent scaffolds are well-established. The majority of academic research has focused on the synthesis and biological evaluation of a wide array of isothiocyanate and isoxazole derivatives as separate classes of compounds.

However, a notable study on a closely related analog, 3,5-Dimethyl-4-isoxazoyl selenocyanate (B1200272) , sheds light on the potential of this scaffold. In this research, the selenium analog of the target compound was synthesized and evaluated for its in vivo efficacy against visceral leishmaniasis. nih.gov The study found that the selenocyanate derivative significantly reduced the parasite load in infected mice, highlighting the potential of the 3,5-dimethyl-4-isoxazolyl core in the development of novel therapeutic agents. nih.gov

This research on the selenium analog suggests a promising avenue for the investigation of the corresponding isothiocyanate. Future research will likely focus on the synthesis of this compound and a library of its analogs, followed by comprehensive screening for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Structure-activity relationship (SAR) studies will be crucial to identify the key structural features required for optimal activity and to develop lead compounds for further preclinical and clinical development. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-isothiocyanato-3,5-dimethyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2OS/c1-4-6(7-3-10)5(2)9-8-4/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEJISXGKUSXQBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379847
Record name 3,5-DIMETHYL-4-ISOXAZOLYL ISOTHIOCYANATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321309-27-7
Record name 3,5-DIMETHYL-4-ISOXAZOLYL ISOTHIOCYANATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3,5 Dimethyl 4 Isoxazolyl Isothiocyanate and Its Precursors

Synthesis of 3,5-Dimethylisoxazole (B1293586) Derivatives as Key Intermediates

The construction and modification of the 3,5-dimethylisoxazole scaffold are fundamental to accessing the target isothiocyanate. This involves the initial synthesis of the ring followed by the introduction of specific functional groups at the 4-position.

The primary precursor to 3,5-dimethyl-4-isoxazolyl isothiocyanate is 4-amino-3,5-dimethylisoxazole. The synthesis of this key intermediate is most commonly achieved through a two-step process involving the nitration of 3,5-dimethylisoxazole followed by the reduction of the resulting nitro compound.

The initial step is the nitration of 3,5-dimethylisoxazole. This reaction introduces a nitro group at the 4-position of the isoxazole (B147169) ring. Methodologies for the nitration of substituted isoxazoles, such as 5-phenylisoxazole (B86612) and 3-methyl-5-phenylisoxazole, have been established and can be adapted for 3,5-dimethylisoxazole. clockss.org A common approach involves treating the isoxazole with a nitrating agent like nitric acid in the presence of acetic anhydride (B1165640) or sulfuric acid under controlled temperature conditions. clockss.org This electrophilic substitution reaction yields 3,5-dimethyl-4-nitroisoxazole (B73060).

The subsequent and final step in forming the key precursor is the reduction of the nitro group of 3,5-dimethyl-4-nitroisoxazole to an amino group. This transformation is a standard procedure in organic synthesis and can be accomplished using various reducing agents. A widely used method for this type of reduction is the use of a metal, such as zinc, in the presence of an acid source like ammonium (B1175870) chloride in an aqueous solution. This process efficiently converts the nitro-isoxazole into 4-amino-3,5-dimethylisoxazole, the essential amine intermediate for the synthesis of the target isothiocyanate.

The 3,5-dimethylisoxazole ring is a versatile scaffold that can be functionalized in various ways to create a diverse range of derivatives. The methyl groups on the ring increase the electron density, facilitating electrophilic substitution, particularly at the 4-position. nih.gov

One significant functionalization strategy is the sulfochlorination of 3,5-dimethylisoxazole. This reaction is typically carried out by treating the isoxazole with chlorosulfonic acid, sometimes in combination with thionyl chloride, to yield 3,5-dimethylisoxazole-4-sulfochloride. nih.govgoogle.com This sulfochloride is a valuable intermediate that can be reacted with various nucleophiles to introduce a sulfonyl linkage at the 4-position. For instance, it can be reacted with amines, such as the alkaloid cytisine, to form sulfonamides. nih.gov

Furthermore, the 3,5-dimethylisoxazole moiety has been identified as an effective mimic for acetylated lysine (B10760008) (KAc) and has been employed in the development of ligands for bromodomains, which are readers of epigenetic marks. researchgate.net Docking studies have shown that the 3,5-dimethylisoxazole group can occupy the KAc-binding pocket of bromodomains like BRD4(1). researchgate.net This has spurred the synthesis of various derivatives where different substituents are attached to the isoxazole core to optimize binding affinity and selectivity. researchgate.net

Advanced Synthetic Techniques for this compound Analogues

The synthesis of isothiocyanates and their analogues can be achieved through sophisticated methods that improve efficiency and allow for the creation of structurally complex molecules, including those with specific stereochemistry.

One-pot reactions offer a significant advantage in chemical synthesis by reducing the number of separate purification steps, saving time and resources. The conversion of primary amines, such as 4-amino-3,5-dimethylisoxazole, to isothiocyanates is well-suited to one-pot procedures. These methods typically involve the in situ generation of a dithiocarbamate (B8719985) salt, which is then decomposed to the isothiocyanate.

Several one-pot protocols have been developed for this transformation. A common approach involves reacting the amine with carbon disulfide in the presence of a base to form the dithiocarbamate salt. This intermediate is then treated with a desulfurylation agent to yield the isothiocyanate. Various reagents and conditions have been reported for this sequence:

Iron(III) Chloride: An aqueous iron(III) chloride-mediated desulfurization of the in situ generated dithiocarbamate salt has been shown to be effective for a range of pyridyl isothiocyanates. researchgate.net

Phenyl Chlorothionoformate: This reagent can be used in a one-pot process with solid sodium hydroxide (B78521) for the synthesis of alkyl and electron-rich aryl isothiocyanates. core.ac.ukias.ac.in

Cyanuric Chloride: A general and facile one-pot protocol uses cyanuric chloride as the desulfurylation reagent under aqueous conditions, which is suitable for a broad range of alkyl and aryl isothiocyanates. google.com

Tosyl Chloride: A method relying on tosyl chloride-mediated decomposition of the dithiocarbamate salt has also been developed for preparing various alkyl- and arylisothiocyanates. ias.ac.in

The choice of base and solvent can be critical, especially for less nucleophilic heterocyclic amines, to ensure the successful formation of the dithiocarbamate intermediate. google.comresearchgate.net

Comparison of One-Pot Methods for Isothiocyanate Synthesis from Amines
Desulfurylation ReagentTypical BaseKey FeaturesReference
Iron(III) ChlorideDABCO or Sodium HydrideWorks well for pyridyl and electron-deficient aryl amines. researchgate.net
Phenyl ChlorothionoformateSodium Hydroxide (solid)Effective for alkyl and electron-rich aryl amines; a two-step approach is more versatile. core.ac.ukias.ac.in
Cyanuric ChlorideNot specifiedGeneral method under aqueous conditions, suitable for scale-up. google.com
Tosyl ChlorideTriethylamineFacile and general protocol for various alkyl and aryl amines. ias.ac.in

The isoxazole ring is not only a versatile synthetic handle but can also be incorporated into synthons for use in asymmetric catalysis to build complex chiral molecules. Enantioselective methods involving isoxazole moieties have been developed to control the stereochemistry of the final products.

One notable example is the use of o-sulfonylaminostyryl isoxazole synthons in an asymmetric cascade aza-Michael/Michael reaction with 3-olefinic oxindoles. nih.gov Catalyzed by a squaramide organocatalyst, this reaction produces structurally complex isoxazole-containing spirooxindole tetrahydroquinolines with three contiguous stereocenters in high yields and with high diastereoselectivities and enantioselectivities. nih.gov

Another approach involves the enantioselective synthesis of isoxazolecarboxamides, which have shown biological activity. Furthermore, isoxazole derivatives have been employed in gold-catalyzed asymmetric amination of alkynes, demonstrating their utility as N,O-bifunctional reagents in transition metal-catalyzed transformations. These advanced strategies highlight the role of the isoxazole moiety in constructing diverse and valuable N-heterocycles in an atom-economic and stereocontrolled manner.

Chemical Transformations and Derivatization of 3,5 Dimethyl 4 Isoxazolyl Isothiocyanate

Reactivity of the Isothiocyanate Functional Group and its Utility in Organic Synthesis

The isothiocyanate group (–N=C=S) is an electrophilic functional group that is highly susceptible to nucleophilic attack at the central carbon atom. This reactivity is the cornerstone of its utility in organic synthesis. nih.gov The general reactivity of isothiocyanates allows for the construction of a diverse array of nitrogen- and sulfur-containing heterocycles. researchgate.net Isothiocyanates are valuable intermediates in the synthesis of compounds with various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.net

The reaction of isothiocyanates with nucleophiles is a fundamental transformation in organic chemistry. nih.gov For instance, the reaction with primary amines or hydrazines is a common route to thioureas and thiosemicarbazides, respectively. These intermediates can then be cyclized to form various heterocyclic systems. The synthetic utility of isothiocyanates extends to their use as building blocks for thioureas, and various heterocyclic compounds. researchgate.net The Edman degradation, a method for sequencing amino acids in peptides, famously relies on the reaction of an isothiocyanate with the N-terminal amino group of a peptide. researchgate.net

The reactivity of the isothiocyanate can be influenced by the nature of the substituent attached to it. In the case of 3,5-dimethyl-4-isoxazolyl isothiocyanate, the electron-withdrawing nature of the isoxazole (B147169) ring can modulate the electrophilicity of the isothiocyanate carbon, influencing its reaction rates with various nucleophiles.

Mechanistic Insights into the Biological Action of 3,5 Dimethyl 4 Isoxazolyl Isothiocyanate Analogues

Molecular Target Identification and Validation

The biological activity of a compound is fundamentally dictated by its interactions with specific molecular targets. For isoxazole (B147169) and isothiocyanate analogues, these targets are diverse, ranging from enzymes critical for cellular processes to receptors that mediate signal transduction.

Enzyme Inhibition (e.g., DNA Gyrase, EGFR, COX, HDAC, CYP450)

Analogues featuring the isoxazole or isothiocyanate scaffold have demonstrated significant inhibitory activity against several classes of enzymes.

Epidermal Growth Factor Receptor (EGFR): The EGFR tyrosine kinase (EGFR-TK) is a crucial target in cancer therapy. A series of novel isoxazole derivatives has been synthesized and evaluated for their antitumor and EGFR-TK inhibitory activities. nih.gov Several compounds showed potent inhibition, with compound 25a emerging as a particularly strong inhibitor with an IC₅₀ value of 0.054 µM. nih.gov This suggests that the isoxazole scaffold can be effectively utilized to design potent EGFR-TK inhibitors.

Table 1: EGFR-TK Inhibitory Activity of Selected Isoxazole Analogues

CompoundIC₅₀ (µM)
10a 0.064
10b 0.066
25a 0.054

Histone Deacetylases (HDAC): HDACs are key epigenetic regulators, and their inhibition is a valid strategy for cancer treatment. A series of hydroxamic acid-based inhibitors incorporating an isoxazole moiety were found to have nanomolar activity against HDAC isoforms. nih.govelsevierpure.com Separately, the synthetic isothiocyanate E-4IB (ethyl 4-isothiocyanatobutanoate) has also been shown to induce histone deacetylase inhibition as part of its anticancer mechanism. nih.govnih.gov

Cytochrome P450 (CYP450): CYP450 enzymes are central to drug metabolism, and their inhibition can have significant pharmacological consequences. The isothiocyanate analogue phenethyl isothiocyanate (PEITC) has been studied extensively for its effects on various human CYP isoforms. nih.gov PEITC acts as a competitive inhibitor of CYP1A2 and a noncompetitive inhibitor of CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP2E1. nih.gov Furthermore, it was identified as a mechanism-based inactivator of CYP2E1. nih.gov Some isoxazole derivatives have also been identified as potential substrates and/or inhibitors of the CYP3A4 enzyme. researchgate.net

Table 2: Inhibition of Human CYP450 Isoforms by Phenethyl Isothiocyanate (PEITC)

CYP IsoformInhibition TypeKᵢ (µM)
CYP1A2 Competitive4.5
CYP2A6 Competitive18.2
CYP2B6 Noncompetitive1.5
CYP2C9 Noncompetitive6.5
CYP2C19 Noncompetitive12.0
CYP2D6 Noncompetitive28.4
CYP2E1 Noncompetitive21.5
CYP3A4 Mixed34.0 (competitive), 63.8 (noncompetitive)

While specific inhibitory data for these analogues on DNA Gyrase and Cyclooxygenase (COX) is not as prominent in recent literature, the known anti-inflammatory properties of some isoxazole derivatives suggest a potential for interaction with inflammatory pathways where COX is a key enzyme. nih.govmdpi.com

Receptor Binding and Modulation (e.g., AMPA receptors, dopamine (B1211576) transporter)

AMPA Receptors: The isoxazole ring is a classic pharmacophore for interacting with α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are fundamental to fast excitatory synaptic transmission in the brain. nih.gov While the namesake molecule AMPA is a defining agonist, other isoxazole derivatives act as modulators. nih.gov A recent study demonstrated that a series of isoxazole-4-carboxamide derivatives are potent inhibitors of AMPA receptor activity. nih.govresearchgate.net Specifically, compounds CIC-1 and CIC-2 reduced AMPA receptor whole-cell currents by 8-fold and 7.8-fold, respectively, and significantly altered the receptor's gating properties. nih.govresearchgate.net This highlights the potential for isoxazole analogues to serve as sophisticated neuromodulators.

There is limited direct evidence in the reviewed literature concerning the interaction of 3,5-dimethyl-4-isoxazolyl isothiocyanate analogues with the dopamine transporter.

Protein Interaction Studies (e.g., Proteomics-based approaches)

The reactive nature of the isothiocyanate group makes it suitable for forming covalent bonds with cellular proteins, enabling target identification through proteomics. nih.gov Chemoproteomic techniques have been instrumental in identifying the binding partners of isothiocyanate analogues like PEITC and sulforaphane (B1684495) (SFN) . drugbank.com

Two primary proteomics-based methods have been employed:

Radiolabeling and 2D Gel Electrophoresis: In this approach, cells are treated with radiolabeled ITCs. The target proteins that become covalently modified are then separated and identified by mass spectrometry. nih.govdrugbank.com

Affinity Chromatography: This method uses probes with an isothiocyanate group at one end and a crosslinking agent at the other to "pull down" binding proteins from cell lysates for identification. nih.gov

Using these approaches, studies have identified several key protein targets for ITCs, including:

Tubulin: Proteomic analysis identified tubulin as a major binding target of ITCs. Covalent modification of tubulin by ITCs can disrupt microtubule networks, leading to cell cycle arrest and apoptosis. nih.gov

Macrophage Migration Inhibitory Factor (MIF): ITCs have been shown to covalently modify the N-terminal proline of MIF, a proinflammatory cytokine, thereby inhibiting its catalytic activity. nih.gov

BID: Quantitative chemical proteomics revealed that PEITC can covalently target the pro-apoptotic protein BID, promoting apoptosis. nih.gov

Furthermore, the isoxazole moiety itself can be harnessed for protein interaction studies. The N-O bond of the isoxazole ring is labile and can be activated by UV light, allowing isoxazole-containing compounds to function as photo-crosslinkers for identifying direct binding partners in chemoproteomic workflows. biorxiv.org

Cellular Pathway Modulation

Beyond binding to individual proteins, these analogues can modulate complex intracellular signaling cascades, leading to broad changes in cellular function.

MAPK Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central regulators of cell proliferation, differentiation, and apoptosis. Both isoxazole and isothiocyanate analogues have been shown to modulate these pathways.

Isothiocyanate Analogues: The synthetic isothiocyanate E-4IB activates the ERK1/2, JNK, and p38 MAPK signaling pathways, which is coupled to cell cycle arrest and apoptosis. nih.govnih.gov Studies with dietary isothiocyanates confirmed the activation of ERK1/2. uea.ac.uk In contrast, some ITCs can inhibit these pathways; for example, PEITC has been found to suppress tumor metastasis by blocking the FAK/ERK/Akt signaling cascade. nih.gov Other analogues, like 7-Methyl-indole-3-ethyl isothiocyanate , promote apoptosis in neuroblastoma cells by activating the pro-apoptotic p38 MAPK and JNK pathways. nih.gov Sulforaphane has been shown to affect MAPK/ERK signaling to reduce the invasive capacity of lung cancer cells. mdpi.com

Isoxazole Analogues: Harmine derivatives that incorporate an isoxazoline (B3343090) ring can induce cell cycle arrest in breast cancer cells by regulating both MAPK and AKT/FOXO3a signaling pathways. nih.govmdpi.com An isoxazole chalcone (B49325) derivative was found to enhance melanogenesis through the Akt/GSK3β/β-Catenin signaling pathway, which can be interconnected with MAPK signaling. mdpi.com

Gene Expression and MicroRNA Regulation

The influence of these compounds extends to the regulation of gene and microRNA (miRNA) expression, affecting long-term cellular programming.

Gene Expression: Isothiocyanates can modulate the expression of a wide array of genes. uea.ac.uk For instance, dietary ITCs have been shown to up-regulate the expression of phase II detoxifying enzymes such as glutathione (B108866) transferase (GST) and quinone reductase (NQO1), as well as the antioxidant enzyme thioredoxin reductase-1. uea.ac.uk The regulation of these genes is often mediated by the signaling pathways mentioned previously, such as MAPK. uea.ac.uk A novel inositol (B14025) phosphate (B84403) multikinase (IPMK) inhibitor, featuring a 3,5-dimethylphenyl group, was found to selectively regulate 993 genes. These genes are enriched in pathways related to cancer, epithelial-to-mesenchymal transition (EMT), and inflammation, demonstrating a profound impact on the cellular transcriptome. acs.org

MicroRNA Regulation: Small-molecule regulators of miRNAs are an emerging class of therapeutics. A high-throughput screen identified aminosulfonylarylisoxazole compounds as specific inhibitors of miR-31, a miRNA implicated in tumorigenesis. nih.govplos.org These isoxazole analogues were found to down-regulate mature miR-31 while causing an accumulation of its precursor form, suggesting they inhibit the processing of pre-miR-31 to mature miR-31. nih.govplos.org This mode of action allows for the specific modulation of miRNA function and the subsequent expression of its target genes. nih.govplos.org

Effects on DNA (e.g., binding and methylation)

The interaction of isothiocyanates with DNA is a critical aspect of their biological activity. While some isothiocyanates are noted for their potential to induce DNA damage, others appear to have minimal direct interaction with DNA. For instance, studies on phenethyl isothiocyanate (PEITC) and sulforaphane (SFN) in human non-small cell lung cancer cells did not detect any significant binding to DNA or RNA, suggesting that these are not primary targets for these specific isothiocyanates. researchgate.net Instead, the genotoxic effects of some isothiocyanates may be an indirect consequence of reactive oxygen species (ROS) production. researchgate.net

Research on allyl isothiocyanate (AITC) has demonstrated its ability to induce DNA damage. nih.govnih.gov In human gastric cancer cells, AITC has been shown to cause DNA damage and inhibit proteins associated with DNA repair. nih.gov Furthermore, in non-small cell lung cancer cells, AITC can induce a DNA damage response associated with replication stress. nih.gov It is suggested that for some isothiocyanates, the cleavage of cytosine is a significant mechanism of DNA damage. researchgate.net The capacity of isothiocyanates to generate a thiol (-SH) group is correlated with their ability to cause DNA damage. researchgate.net

While direct binding to DNA by some isothiocyanates may not be a primary event, their influence on epigenetic modifications like DNA methylation is another important consideration. Guanidinium isothiocyanate, a compound used in nucleic acid extraction, highlights the chemical reactivity of the isothiocyanate group, although its direct effects on methylation in a cellular context are different. nih.gov The broader class of isothiocyanates has been shown to affect epigenetic processes. For example, AITC can modulate lysine (B10760008) acetylation and methylation, which are key components of histone modification and chromatin regulation. nih.gov These epigenetic alterations can have profound effects on gene expression without changing the DNA sequence itself.

Computational Approaches in Mechanistic Elucidation

Computational methods are invaluable for predicting and understanding the molecular mechanisms of action of novel compounds, including this compound and its analogues. These in silico techniques provide insights into potential ligand-target interactions, pharmacokinetic properties, and structure-activity relationships.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. This method is instrumental in identifying potential biological targets and understanding the binding modes of compounds like isoxazole and isothiocyanate derivatives.

For isoxazole analogues, docking studies have been employed to investigate their interactions with various enzymes. For example, docking studies of novel isoxazole derivatives with the enzyme topoisomerase II have shown significant binding affinities, with some compounds exhibiting docking scores comparable to the well-known anticancer drug Adriamycin. pnrjournal.com In another study, isoxazole-carboxamide derivatives were docked into the active site of cyclooxygenase (COX) enzymes to elucidate their anti-inflammatory potential. nih.gov The results revealed key hydrogen bond interactions with residues such as Cys41, Ala151, and Arg120 for COX-2. researchgate.net Similarly, docking simulations of trihalomethylated isoxazolines and isoxazolidines with targets like Cytochrome P450 14α-sterol demethylase (CYP51) and Caspase-7 have been performed to estimate their antimicrobial and apoptotic activities. bibliotekanauki.pl

In the context of isothiocyanate derivatives, molecular docking has been utilized to understand their interactions with targets like cyclooxygenases. rsc.org These studies help in identifying crucial amino acid residues involved in the binding, providing a rationale for the observed biological activity. rsc.org

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions

In silico ADME prediction is a crucial step in the early stages of drug discovery, helping to assess the pharmacokinetic profile of a compound. nih.gov These computational models predict properties such as oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes.

The table below presents a hypothetical in silico ADME prediction for a generic isoxazole isothiocyanate analogue, based on parameters commonly assessed in computational studies.

PropertyPredicted ValueSignificance
Molecular Weight ( g/mol )< 500Adherence to Lipinski's rule of five for drug-likeness
LogP (octanol-water partition coefficient)< 5Indicates good membrane permeability
Hydrogen Bond Donors< 5Adherence to Lipinski's rule of five
Hydrogen Bond Acceptors< 10Adherence to Lipinski's rule of five
Caco-2 Permeability (nm/s)> 20High intestinal permeability
Blood-Brain Barrier (BBB) PenetrationModerate to HighPotential for CNS activity
CYP2D6 InhibitionNon-inhibitorLower risk of drug-drug interactions
Human Oral Absorption (%)> 80%Good potential for oral administration

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity. These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for their biological effects.

Several QSAR studies have been conducted on isoxazole derivatives. For example, 2D QSAR models have been developed for [(biphenyloxy)propyl]isoxazoles to analyze their antiviral activity against coxsackievirus B3. nih.gov These models demonstrated good predictive ability and helped in identifying structural fragments that enhance antiviral activity, such as 5-trifluoromethyl- nih.govnih.govmdpi.comoxadiazole or 2,4-difluorophenyl fragments. nih.gov

In another study, 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were applied to a series of isoxazole derivatives to identify structural requirements for farnesoid X receptor (FXR) agonists. mdpi.comresearchgate.net The contour maps generated from these models indicated that hydrophobicity and electronegativity at specific positions are crucial for their agonistic activity. mdpi.comresearchgate.net Furthermore, QSAR studies have been performed on 3-(4'-methoxyphenyl)-5-substituted phenylisoxazole derivatives to correlate their structure with anti-inflammatory activity. nih.govresearchgate.net A strong correlation between the observed and predicted activities suggested a robust QSAR model. nih.govresearchgate.net

The table below summarizes the findings from a hypothetical QSAR study on a series of isoxazole analogues, highlighting the impact of different substituents on biological activity.

Compound AnalogueR1 GroupR2 GroupObserved Activity (IC50, µM)Predicted Activity (pIC50)
1-CH3-H15.24.82
2-Cl-H8.55.07
3-OCH3-H12.14.92
4-CH3-NO25.35.28
5-Cl-NO22.15.68

Preclinical Evaluation and Therapeutic Potential

In Vivo Efficacy in Animal Disease Models

The evaluation of a compound's effectiveness in living organisms is a critical step in preclinical assessment. While direct research on 3,5-dimethyl-4-isoxazolyl isothiocyanate is limited, studies on structurally related compounds provide insights into its potential therapeutic applications.

Cancer Chemoprevention and Treatment Models (e.g., prostate cancer xenografts, esophageal tumor models)

There is currently a lack of published in vivo studies specifically evaluating this compound in cancer models. However, the broader class of isothiocyanates has been extensively studied, demonstrating significant potential in cancer chemoprevention and therapy. nih.govnih.gov

For instance, other isothiocyanates have shown efficacy in models relevant to this discussion:

Prostate Cancer Xenografts: Phenethyl isothiocyanate (PEITC) and Allyl isothiocyanate (AITC) have been shown to inhibit the growth of human prostate cancer xenografts in mice. nih.govnih.govresearchgate.net These effects are often attributed to the induction of apoptosis (programmed cell death) and the arrest of the cell cycle. nih.govnih.gov Combination therapies, such as PEITC with dibenzoylmethane, have also demonstrated strong inhibition of prostate tumor progression in animal models. rsc.org

Esophageal Tumor Models: In a rat model of N-nitrosomethylbenzylamine (NMBA)-induced esophageal carcinogenesis, 4-methylthio-3-butenyl isothiocyanate (MTBITC) was found to significantly decrease the multiplicity of squamous cell papillomas. nih.gov The mechanism involved the induction of apoptosis and suppression of cell proliferation in the esophageal tissue. nih.gov

These findings in related isothiocyanates suggest that this compound may warrant investigation in similar cancer prevention and treatment models.

Models for Inflammatory and Analgesic Responses

Specific in vivo studies on the anti-inflammatory or analgesic properties of this compound are not prominently featured in current scientific literature. Nevertheless, the anti-inflammatory potential of the isothiocyanate class is well-established. nih.gov Allyl isothiocyanate (AITC), for example, has demonstrated anti-inflammatory and neuroprotective effects in cellular models by inhibiting key inflammatory mediators like tumor necrosis factor-α (TNF-α) and downregulating inflammatory signaling pathways such as NF-κB. nih.gov Given that inflammation is a key process in many diseases, the potential for this compound to modulate inflammatory responses in animal models remains a viable area for future research. mdpi.comnih.gov

Infection Models (e.g., murine model of visceral leishmaniasis)

Visceral leishmaniasis (VL) is a severe parasitic disease for which new treatments are needed. nih.gov Murine models of VL, often using Leishmania infantum or Leishmania donovani, are standard for testing novel therapeutic agents. nih.govfrontiersin.org

While direct studies on this compound in infection models are scarce, compelling evidence comes from a study on its close selenium analog, 3,5-dimethyl-4-isoxazoyl selenocyanate (B1200272) . This compound was tested in a murine model of visceral leishmaniasis caused by L. infantum. nih.gov The study found that the selenocyanate derivative significantly reduced the parasite burden in key organs. After intravenous administration, there was a 99.2% reduction in liver parasite load, a 91.7% reduction in the spleen, and a 61.4% reduction in bone marrow compared to untreated mice. nih.gov This highlights the potential of the 3,5-dimethylisoxazole (B1293586) scaffold, when combined with a reactive group like a selenocyanate or isothiocyanate, to act as an effective anti-parasitic agent. nih.gov

Table 1: In Vivo Efficacy of 3,5-Dimethyl-4-isoxazoyl selenocyanate in a Murine Model of Visceral Leishmaniasis Data derived from a study on the selenocyanate analog of this compound.

Pharmacokinetic and Pharmacodynamic Considerations of Systemic Exposure and Tissue Distribution

Detailed pharmacokinetic (PK) and pharmacodynamic (PD) studies specifically for this compound, covering its absorption, distribution, metabolism, and excretion (ADME), are not extensively available. However, general knowledge of isothiocyanate metabolism provides a framework for its likely behavior in the body. nih.gov

Isothiocyanates are typically well-absorbed and undergo rapid metabolism. The primary metabolic pathway involves conjugation with glutathione (B108866), a process that facilitates their elimination from the body. nih.gov Understanding the systemic exposure and tissue distribution is crucial, as reaching a sufficient concentration of the active compound at the target organ is a prerequisite for therapeutic efficacy. nih.gov

A study on a different, more complex molecule containing a 3-ethyl-5-methyl-4-isoxazolyl moiety showed rapid absorption from the gastrointestinal tract in human volunteers, with the majority of the compound excreted in the urine after partial metabolism. nih.gov While this compound is structurally distinct from an isothiocyanate, it suggests that the isoxazole (B147169) ring itself is compatible with systemic absorption. Further research is required to determine the specific PK/PD profile of this compound to define its distribution to target tissues and establish appropriate exposure levels for therapeutic effect.

Implications for Lead Compound Identification and Optimization in Drug Discovery

The process of lead optimization in drug discovery involves refining a promising chemical structure to enhance its efficacy, selectivity, and metabolic properties. altasciences.comtoxicology.org The 3,5-dimethylisoxazole core, a key feature of this compound, has proven to be a valuable scaffold in this process.

In one notable example, the 3,5-dimethylisoxazole moiety was a central component of a lead compound identified as an inhibitor of the BET (bromodomain and extra terminal domain) family of proteins, which are important epigenetic targets in cancer. nih.gov Through structure-guided optimization, researchers modified the lead compound, which contained the 3,5-dimethylisoxazole core, to develop derivatives with significantly improved potency. X-ray crystallography revealed that the 3,5-dimethylisoxazole group fits into a key binding pocket of the BRD4 bromodomain, highlighting its importance for the compound's activity. nih.gov This demonstrates that the 3,5-dimethylisoxazole scaffold can serve as an effective anchor for designing and optimizing potent and selective inhibitors for defined biological targets, making it an attractive starting point for medicinal chemistry campaigns. nih.govnih.govnih.gov

Table of Compounds Mentioned

Challenges and Future Directions in 3,5 Dimethyl 4 Isoxazolyl Isothiocyanate Research

Optimization of Existing and Development of Novel Synthetic Routes

The efficient and scalable synthesis of 3,5-Dimethyl-4-isoxazolyl isothiocyanate is fundamental to its further investigation and potential development. Current synthetic strategies often rely on established methods for isothiocyanate formation, which may involve the reaction of the corresponding primary amine with thiophosgene (B130339) or a thiophosgene equivalent. While effective on a laboratory scale, these methods can present challenges in terms of reagent toxicity, reaction conditions, and purification.

Future research will likely focus on the development of more sustainable and efficient synthetic protocols. This could involve exploring greener solvents, alternative thiocarbonylating agents with improved safety profiles, and catalytic methods to enhance reaction efficiency and reduce waste. researchgate.net For instance, the development of one-pot procedures that combine the formation of the isoxazole (B147169) ring with the introduction of the isothiocyanate group could significantly streamline the synthesis. researchgate.net Furthermore, flow chemistry approaches may offer advantages in terms of safety, scalability, and process control for the synthesis of this and related isothiocyanates.

A key challenge lies in the selective functionalization of the isoxazole core. Developing regioselective methods to introduce the isothiocyanate group at the 4-position of the 3,5-dimethylisoxazole (B1293586) ring is crucial. This may involve leveraging the directing effects of substituents on the isoxazole ring or employing novel catalytic systems that can achieve high regioselectivity. researchgate.net

Broadening the Spectrum of Investigated Biological Applications

While initial studies may have focused on a limited set of biological activities, a significant opportunity exists to explore a wider range of potential therapeutic applications for this compound. Isothiocyanates, as a class of compounds, are known for their diverse biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govnih.gov

Future investigations should systematically screen this compound against a broad panel of cancer cell lines to identify potential antitumor activity. researchgate.net Mechanistic studies would then be necessary to elucidate the pathways involved, such as the induction of apoptosis or inhibition of key signaling pathways. researchgate.net Similarly, its efficacy against various bacterial and fungal strains should be evaluated to determine its potential as a novel antimicrobial agent. nih.gov

Beyond these areas, exploring its potential as an anti-inflammatory agent by investigating its effects on inflammatory mediators and pathways could be a fruitful avenue of research. nih.gov The unique structural features of the 3,5-dimethylisoxazole moiety combined with the reactive isothiocyanate group may confer novel biological activities not yet explored.

Advanced Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

A deep understanding of the relationship between the chemical structure of this compound and its biological activity (SAR) and physicochemical properties (SPR) is essential for its optimization as a potential therapeutic agent. nih.govnih.gov Systematic modifications of the core structure can provide valuable insights into the key molecular features required for a desired biological effect.

Future SAR studies should involve the synthesis and evaluation of a library of analogs. mdpi.com This could include variations in the substituents on the isoxazole ring, as well as modifications to the isothiocyanate group itself. For example, replacing the methyl groups with other alkyl or aryl groups could modulate lipophilicity and steric bulk, potentially impacting biological activity. nih.gov

Table 1: Proposed Analogs for SAR Studies

Modification Area Proposed Changes Rationale
Isoxazole Ring Substituents Replace methyl groups with ethyl, propyl, or phenyl groups. To investigate the effect of steric bulk and lipophilicity on activity.
Isothiocyanate Group Convert to isocyanate, thiourea, or other related functional groups. To determine the importance of the isothiocyanate moiety for biological effects.

SPR studies will be equally important to assess the "drug-likeness" of these compounds. Properties such as solubility, permeability, and metabolic stability will need to be evaluated to identify candidates with favorable pharmacokinetic profiles. mdpi.com

Integration of Omics Technologies for Deeper Mechanistic Understanding

To move beyond phenotypic screening and gain a more profound understanding of how this compound exerts its biological effects, the integration of "omics" technologies is crucial. nih.govnih.gov These powerful tools, including genomics, transcriptomics, proteomics, and metabolomics, can provide a global view of the molecular changes induced by the compound within a biological system. nih.gov

For instance, transcriptomic analysis (e.g., RNA-seq) can identify genes whose expression is altered in response to treatment with the compound, offering clues about the signaling pathways it modulates. nih.gov Proteomic studies can reveal changes in protein expression and post-translational modifications, helping to identify direct protein targets. nih.gov Metabolomics can shed light on the metabolic pathways affected by the compound.

By integrating data from these different omics layers, researchers can construct a more comprehensive picture of the compound's mechanism of action. nih.gov This deeper mechanistic understanding is invaluable for identifying biomarkers of response and for the rational design of more potent and selective analogs.

Strategies for Enhancing Bioavailability and Metabolic Stability

A significant hurdle in the development of many promising therapeutic compounds is poor bioavailability and rapid metabolism, which can limit their efficacy in vivo. Future research on this compound must address these potential liabilities.

Strategies to enhance bioavailability could include the development of novel formulations, such as nanoformulations or prodrugs. Prodrug approaches involve chemically modifying the parent compound to improve its absorption and distribution, with the active compound being released at the target site.

Investigating the metabolic fate of this compound is also critical. Identifying the primary metabolic pathways and the enzymes involved will provide insights into its stability in the body. This knowledge can then be used to design analogs with improved metabolic stability, for example, by blocking sites of metabolic attack through chemical modification.

Exploration of Combination Therapies with Existing Pharmacological Agents

In many diseases, particularly cancer, combination therapies that target multiple pathways simultaneously have proven to be more effective than single-agent treatments. A promising future direction for this compound research is the exploration of its potential in combination with existing pharmacological agents.

The rationale for combination therapy is to achieve synergistic or additive effects, overcome drug resistance, and reduce the doses of individual agents, thereby minimizing toxicity. For example, if this compound is found to have anticancer activity, it could be tested in combination with standard-of-care chemotherapeutic drugs or targeted therapies.

In vitro studies using various cancer cell lines would be the first step to identify promising combinations. These would be followed by in vivo studies in animal models to confirm the efficacy and safety of the combination. The goal is to identify drug combinations that result in a greater therapeutic effect than either agent alone.

Translational Research and Pathways Towards Clinical Development

The ultimate goal of preclinical research is to translate promising findings from the laboratory to the clinic. For this compound, a clear pathway towards clinical development needs to be established. This involves a series of rigorous preclinical studies to generate the necessary data to support an Investigational New Drug (IND) application.

Key components of this translational research will include:

In vivo efficacy studies: Demonstrating the therapeutic effect of the compound in relevant animal models of disease.

Pharmacokinetic and pharmacodynamic (PK/PD) studies: Characterizing the absorption, distribution, metabolism, and excretion of the compound, and relating its concentration to its biological effect.

Toxicology studies: A comprehensive evaluation of the safety profile of the compound in animal models to identify potential toxicities and establish a safe starting dose for human trials.

Successful completion of these preclinical studies would pave the way for the initiation of Phase I clinical trials to evaluate the safety, tolerability, and pharmacokinetics of this compound in humans. nih.gov While the road to clinical development is long and challenging, a systematic and well-planned translational research program is essential to realize the therapeutic potential of this promising compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing derivatives of 3,5-dimethyl-4-isoxazolyl isothiocyanate, and how can their purity be assessed?

  • Methodological Answer : Derivatives are synthesized via nucleophilic substitution or cyclization. For example, reacting this compound with aryl amines forms thioureas, which can be cyclized using acids or amines to yield oxadiazinane or triazinane heterocycles, respectively . Purity is assessed via TLC (using silica gel plates with iodine visualization), NMR (e.g., δ 7.2–7.8 ppm for aromatic protons in DMSO-d6), and IR spectroscopy (e.g., CO bands at ~1710 cm⁻¹ for cyclized products) .

Q. What spectroscopic techniques are essential for characterizing this compound and its derivatives?

  • Methodological Answer : Key techniques include:

  • IR spectroscopy : Identifies functional groups (e.g., isothiocyanate -NCS stretch at ~2050 cm⁻¹).
  • ¹H/¹³C NMR : Confirms structural integrity (e.g., singlet for isoxazole methyl groups at δ ~2.1–2.3 ppm).
  • Mass spectrometry : Determines molecular weight (e.g., [M+H]⁺ peaks for derivatives) .

Q. How should researchers safely handle this compound in laboratory settings?

  • Methodological Answer : Refer to MSDS guidelines: use PPE (gloves, goggles), avoid inhalation/ingestion, and store in a cool, dry environment. Hazard codes (e.g., Xn) indicate risks of irritation (skin/eyes/respiratory system) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) and Hammett analysis evaluate substituent effects on reaction kinetics. For example, electron-withdrawing groups on the isoxazole ring enhance electrophilicity at the isothiocyanate carbon, which can be validated against experimental data (e.g., reaction enthalpies and activation energies) .

Q. What strategies resolve contradictions in antimicrobial activity data for derivatives of this compound?

  • Methodological Answer : Standardize Minimum Inhibitory Concentration (MIC) assays (e.g., using Staphylococcus aureus or E. coli strains) and correlate activity with structural features. For example, derivatives with electron-deficient aryl groups in position 5 of oxadiazinane show enhanced activity .

Q. What mechanistic insights explain the cyclization of thiourea intermediates derived from this compound?

  • Methodological Answer : Acid catalysis promotes oxadiazinane formation via intramolecular dehydration, while amine treatment leads to triazinanes through nucleophilic attack. Monitor reaction progress via TLC and IR spectral shifts (e.g., loss of NH stretches at ~3300 cm⁻¹) .

Q. How do substituents on the isoxazole ring influence the compound’s reactivity in heterocyclic synthesis?

  • Methodological Answer : Methyl groups at positions 3 and 5 sterically shield the isoxazole ring, directing reactivity to the isothiocyanate group. Substituent effects are quantified via cross-interaction constants and computational models (e.g., electron-withdrawing groups increase electrophilicity) .

Q. What crystallographic methods confirm the structure of derivatives, and how are asymmetry parameters analyzed?

  • Methodological Answer : X-ray crystallography (using SHELX programs) resolves bond lengths/angles. For example, puckering parameters (Cremer-Pople) and asymmetry indices (Nardelli) validate heterocyclic conformations in isoxazole derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.